4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, also known as MTTPT, is an organic compound used in scientific research and lab experiments. It belongs to a class of organic compounds known as thiols, and is composed of a methyl group, a thienyl group, and a triazole group. MTTPT is a versatile compound that has been used in a variety of scientific applications, including as a reagent for synthesizing other compounds, as a catalyst for chemical reactions, and as a ligand for metal complexes.
Scientific Research Applications
Solar Energy Conversion
A novel thiolate/disulfide organic-based electrolyte system comprising 1,2,4-triazole derivatives showed promising results in dye-sensitized solar cells (DSSCs). This electrolyte, combined with acid-functionalized multiwalled carbon nanotubes (MWCNT-COOH) as the counter electrode, demonstrated superb electrocatalytic activity and good stability, indicating potential for efficient solar energy conversion technologies (Abdulla Hilmi et al., 2014).
Corrosion Inhibition
1,2,4-Triazole derivatives have been found to exhibit significant corrosion inhibition properties for metals in acidic media. Their molecular structures contribute to their efficiency, with modifications leading to enhanced protective capabilities against metal corrosion. This relationship between structure and function highlights the potential of triazole compounds in developing effective corrosion inhibitors for industrial applications (G. Gece & S. Bilgiç, 2012).
Antimicrobial Activity
Research into the biological activity of 1,2,4-triazole derivatives, including those structurally related to the queried compound, has revealed a broad spectrum of antimicrobial and antifungal effects. These findings underscore the potential for developing new therapeutic agents targeting fungal skin diseases in animals, further emphasizing the importance of continuous investigation into the properties and applications of these compounds (M. V. Ohloblina et al., 2022).
Antioxidant Properties
Synthesis and evaluation of 1,2,4-triazole derivatives linked to phenothiazine have demonstrated potent antioxidant activity. This suggests the utility of these compounds in potentially mitigating oxidative stress-related diseases, indicating a promising area for further research into their therapeutic applications (S. Maddila et al., 2015).
properties
IUPAC Name |
4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYDAAZTFNFVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407523 | |
Record name | 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588687-53-0 | |
Record name | 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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